molecular formula C9H20O3 B128798 Triethyl orthopropionate CAS No. 115-80-0

Triethyl orthopropionate

Cat. No. B128798
CAS RN: 115-80-0
M. Wt: 176.25 g/mol
InChI Key: FGWYWKIOMUZSQF-UHFFFAOYSA-N
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Description

Triethyl orthopropionate is a chemical compound that has been studied for its potential use in various synthetic applications. It is an orthoester, which is a functional group characterized by three alkoxy groups attached to one carbon atom. This compound has been utilized in reactions with pyrrole and chloroacetic acid to produce tri-(pyrrol-2-yl)alkanes, indicating its reactivity and potential utility in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of derivatives of triethyl orthopropionate has been explored through the Claisen ortho ester rearrangement. This rearrangement involves the use of trimethyl 3-(phenylseleno)orthopropionate and trimethyl β-(methoxy)orthopropionate as synthons for the preparation of 2-substituted acrylates and α-methylene-γ-butyrolactones, as well as methyl α-substituted acrylates, respectively . These processes demonstrate the versatility of orthoesters in synthetic organic chemistry and their ability to undergo rearrangement reactions to form valuable products.

Molecular Structure Analysis

While the specific molecular structure analysis of triethyl orthopropionate is not detailed in the provided papers, the general structure of orthoesters like triethyl orthopropionate involves a central carbon atom bonded to three alkoxy groups. The molecular structure plays a crucial role in its reactivity and the types of chemical reactions it can participate in, such as the Claisen ortho ester rearrangement .

Chemical Reactions Analysis

Triethyl orthopropionate has been shown to participate in various chemical reactions. For instance, it reacts with pyrrole and chloroacetic acid to yield tri-(pyrrol-2-yl)alkanes . Additionally, the compound has been used in the Claisen ortho ester rearrangement to synthesize different acrylates and lactones . These reactions highlight the compound's utility in organic synthesis, particularly in the formation of complex molecules from simpler precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethyl orthopropionate have been studied through its pyrolysis. The compound undergoes elimination reactions in a static system at elevated temperatures and pressures, following a first-order rate law. The reaction products include ethanol, ethylene, and the corresponding ethyl ester. The Arrhenius expressions for these eliminations have been determined, providing insights into the kinetics and mechanism of the reaction. A proposed mechanism involves the formation of a four-membered cyclic structure as an intermediate, which then decomposes into ethylene and the corresponding ethyl ester . These findings are crucial for understanding the behavior of triethyl orthopropionate under thermal conditions and its potential applications in high-temperature processes.

Scientific Research Applications

Gas-Phase Elimination Kinetics

Triethyl orthopropionate has been studied for its behavior in gas-phase elimination reactions. Research by Márquez et al. (2008) showed that triethyl orthopropionate undergoes a homogeneous, unimolecular elimination process, resulting in products like ethanol, ethylene, and corresponding ethyl esters. This reaction follows a first-order rate law, providing valuable insights into its kinetics and mechanisms (Márquez et al., 2008).

Organic Synthesis Applications

Triethyl orthopropionate has been used in the preparation of various organic compounds. Reese and Yan (2001) demonstrated its reaction with pyrrole, leading to the formation of tri-(pyrrol-2-yl)alkanes, showcasing its utility in organic synthesis (Reese & Yan, 2001). Moreover, Raucher et al. (1980) utilized trimethyl β-(methoxy)orthopropionate, a related compound, for preparing methyl α-substituted acrylates via Claisen ortho ester rearrangement (Raucher et al., 1980).

Novel Compound Synthesis

Further research highlights its role in synthesizing novel compounds. For instance, Badger et al. (1973) explored its use in forming alkylthiopurines from diamino pyrimidine thiones, indicating its versatility in creating specialized chemical compounds (Badger et al., 1973).

Electolyte Solvent in Batteries

Interestingly, Wang et al. (2006) investigated triethyl orthoformate as a solvent in electrolytes for lithium-ion batteries with graphite anodes. Their findings suggest that it can effectively form a solid electrolyte interphase film, enhancing cell performance (Wang et al., 2006).

Safety And Hazards

Triethyl orthopropionate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, not breathing mist/vapors/spray, taking precautionary measures against static discharges, using spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

1,1,1-triethoxypropane
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InChI

InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FGWYWKIOMUZSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O3
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DSSTOX Substance ID

DTXSID2059431
Record name Propane, 1,1,1-triethoxy-
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Molecular Weight

176.25 g/mol
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Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Triethyl orthopropionate
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Product Name

Triethyl orthopropionate

CAS RN

115-80-0
Record name Triethyl orthopropionate
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Record name Ethyl orthopropionate
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Record name Triethyl orthopropionate
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Record name Propane, 1,1,1-triethoxy-
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Record name Triethyl orthopropionate
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Record name ETHYL ORTHOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
E Marquez, M Tosta, RM Domínguez… - Journal of Physical …, 2008 - Wiley Online Library
… Triethyl orthoacetate and triethyl orthopropionate were pyrolyzed in a static system over the … (2.303 RT)S1 (r ž 0.9993), and for triethyl orthopropionate, log k1 (sS1) ž (13.63 W 0.07) S (…
Number of citations: 4 onlinelibrary.wiley.com
K Tadano, M Minami, S Ogawa - The Journal of Organic …, 1990 - ACS Publications
… 5Z with triethyl orthopropionate.Substrate 5Z was heated with triethyl orthopropionate in the … observed in the rearrangement of 3Z with triethyl orthopropionate.15 On the other hand, the …
Number of citations: 26 pubs.acs.org
K Tadano, J Ishihara, H Yamada… - The Journal of Organic …, 1989 - ACS Publications
… By heating 1 in triethyl orthopropionate at 135 C in the presence of propanoic acid,3 two products, 2S and 2R, were obtained in 65% and 16% yields, respectively, after recrystallization …
Number of citations: 19 pubs.acs.org
AV Komkov, MA Prezent, AV Ignatenko… - Russian chemical …, 2006 - Springer
… The choice of the right tautomeric structure of com pounds 7e,f obtained from triethyl orthopropionate was more difficult. The signals at δ ~16.2 in their 1H NMR spectra (CDCl3) are …
Number of citations: 17 link.springer.com
J Hung, LM Werbel - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… Treatment with triethyl orthopropionate gave primarily the undesired /V-alkylated material. However reaction of the crude mixture with guanidine afforded 2 in low yield. This material …
Number of citations: 12 onlinelibrary.wiley.com
DJ Brown, K Shinozuka - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Purine-2,6-diyldihydrazine (If) reacted with trimethyl orthoacetate, triethyl orthoacetate and triethyl orthopropionate to give 3,7,9-trimethyl-, 9-ethyl-3,7-dimethyl- and 3,7,9-triethyl-bis-s…
Number of citations: 1 www.publish.csiro.au
JH Liu - Die Angewandte Makromolekulare Chemie: Applied …, 1987 - Wiley Online Library
… Further treatment of aminobornanols with triethyl orthopropionate yielded chiral oxazolines, which were found to be efficient for the asymmetric induction of carboxylic acids. Synthesis …
Number of citations: 1 onlinelibrary.wiley.com
YC Kim - Journal of the Korean Applied Science and Technology, 2014 - koreascience.kr
… Sensitizing dye was prepared by the reaction of 2-methyl-3sulfopropyl-4,5-naphthothiazolium (inner salt) with triethyl orthopropionate in the presence of triethylamine. The product was …
Number of citations: 0 koreascience.kr
NP Peet, S Sunder, RJ Barbuch - Journal of Heterocyclic …, 1983 - Wiley Online Library
… Other members of this novel ring system result from treating 15 with triethyl orthoacetate and triethyl orthopropionate. These latter reactions, which yield homologs 17 and 19, …
Number of citations: 9 onlinelibrary.wiley.com
A Al-Azmi, BL Booth, RA Carpenter… - Journal of the …, 2001 - pubs.rsc.org
… 6-Cyano-9-substituted-9H-purines were prepared in a high yielding, one-step process by refluxing triethyl orthoformate or triethyl orthopropionate with the corresponding (Z)-N 1 -(aryl- …
Number of citations: 35 pubs.rsc.org

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